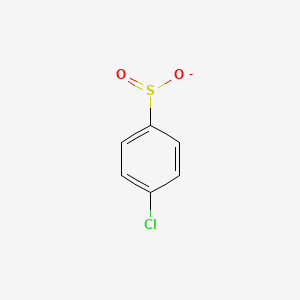

4-Chlorobenzenesulfinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The 4-Chlorobenzenesulfinate is a sulfur-centered radical characterized by the presence of a 4-chlorophenyl group attached to a sulfonyl moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 4-Chlorobenzenesulfinate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with radical initiators under controlled conditions. One common method includes the use of photoredox catalysis, where light is used to generate the radical species from the sulfonyl chloride precursor .

Industrial Production Methods: Industrial production of this compound may involve large-scale photoredox reactions using specialized reactors that ensure consistent light exposure and efficient radical generation. The use of continuous flow reactors can enhance the scalability and efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: The 4-Chlorobenzenesulfinate undergoes various types of reactions, including:

Oxidation: The radical can be oxidized to form sulfonyl derivatives.

Reduction: It can be reduced to form sulfinate or sulfenate compounds.

Substitution: The radical can participate in substitution reactions, replacing hydrogen atoms or other substituents on aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peroxides and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenating agents and other electrophiles are commonly employed.

Major Products Formed:

Oxidation: Sulfonyl chlorides and sulfonamides.

Reduction: Sulfinates and sulfenates.

Substitution: Various substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Chemical Synthesis

4-Chlorobenzenesulfinate serves as an important intermediate in the synthesis of various organic compounds. It is particularly noted for its role in the production of sulfonamides and other sulfur-containing compounds.

- Synthesis of Sulfonamides : this compound can be utilized in the synthesis of sulfonamide antibiotics, which are crucial in treating bacterial infections. The compound's sulfonyl group can react with amines to form sulfonamide derivatives, enhancing their pharmacological properties.

- Production of Polymers : The compound is also a precursor for several polymers, especially polyarylene sulfones, which are known for their thermal stability and mechanical strength. For instance, this compound is involved in synthesizing 4,4'-dichlorodiphenyl sulfone, a key monomer in polysulfone production .

Pharmaceutical Applications

In recent studies, this compound derivatives have demonstrated significant antibacterial activity.

- Antibiotic Synergy : Research has shown that compounds containing the 4-chloro-2-mercaptobenzenesulfonamide moiety exhibit synergistic effects with existing antibiotics against resistant strains of Enterococcus spp. This indicates potential therapeutic applications in combating antibiotic resistance .

- Drug Development : The compound's derivatives are being explored for their efficacy against various pathogens, highlighting its relevance in developing new antimicrobial agents.

Agricultural Chemicals

This compound is also utilized in the formulation of agricultural chemicals.

- Pesticides and Herbicides : Its derivatives are being studied for their potential as active ingredients in pesticides and herbicides. The ability to modify the sulfonate group allows for the synthesis of compounds that can effectively target specific pests while minimizing environmental impact.

Case Study 1: Synthesis of Sulfonamide Antibiotics

A study focused on synthesizing new sulfonamide antibiotics using this compound as a starting material demonstrated enhanced antibacterial activity compared to traditional sulfonamides. The synthesized compounds showed reduced minimum inhibitory concentrations (MIC) against resistant bacterial strains, suggesting their potential as effective treatments.

Case Study 2: Polymer Applications

Research on the polymerization of this compound with bisphenol A resulted in the development of polysulfone resins with improved thermal resistance and mechanical properties. These materials are suitable for high-performance applications such as aerospace and automotive components.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for sulfonamides and polymers | Enhances pharmacological properties |

| Pharmaceuticals | Antibiotic development | Synergistic effects with existing antibiotics |

| Agricultural Chemicals | Pesticides and herbicides | Potential for targeted pest control |

| Material Science | Production of polysulfone resins | Improved thermal stability and mechanical strength |

Mecanismo De Acción

The 4-Chlorobenzenesulfinate exerts its effects through radical-mediated mechanisms. It can interact with various molecular targets, including:

Molecular Targets: Proteins, nucleic acids, and other biomolecules.

Pathways Involved: The radical can initiate chain reactions, leading to the formation of new chemical bonds and the modification of existing ones.

Comparación Con Compuestos Similares

Acetone O-(4-chlorophenylsulfonyl) oxime: This compound has similar structural features but different reactivity and applications.

4-Chlorobenzenesulfonyl chloride: A precursor to the 4-Chlorobenzenesulfinate with distinct chemical properties.

Uniqueness: The this compound is unique due to its high reactivity and versatility in various chemical reactions. Its ability to participate in radical-mediated processes makes it a valuable tool in synthetic chemistry and industrial applications .

Propiedades

IUPAC Name |

4-chlorobenzenesulfinate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9)/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQYAMDZQAEDLO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClO2S- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.